molecular formula C11H15BrClN B13461724 8-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2919955-58-9

8-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B13461724
CAS No.: 2919955-58-9
M. Wt: 276.60 g/mol
InChI Key: GMVQKSWIWURLQX-UHFFFAOYSA-N
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Description

8-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 8th position and two methyl groups at the 3rd position on the tetrahydroisoquinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 8th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroisoquinoline derivatives.

    Substitution: Amino or thio-substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

8-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydroisoquinoline ring structure play crucial roles in its binding affinity and activity. The compound may modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Uniqueness

8-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of two methyl groups at the 3rd position, which can influence its chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2919955-58-9

Molecular Formula

C11H15BrClN

Molecular Weight

276.60 g/mol

IUPAC Name

8-bromo-3,3-dimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride

InChI

InChI=1S/C11H14BrN.ClH/c1-11(2)6-8-4-3-5-10(12)9(8)7-13-11;/h3-5,13H,6-7H2,1-2H3;1H

InChI Key

GMVQKSWIWURLQX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CN1)C(=CC=C2)Br)C.Cl

Origin of Product

United States

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